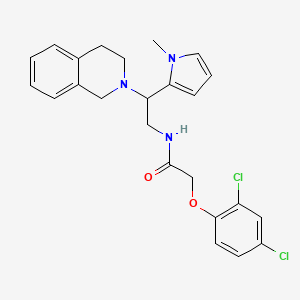![molecular formula C14H18N2OS B2934477 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide CAS No. 326025-15-4](/img/structure/B2934477.png)
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These compounds offer enhanced stability and higher inhibition efficiencies, suggesting their potential application in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical means. Theoretical studies using density functional theory (DFT) help understand the correlation between their structural properties and inhibition performance (Hu et al., 2016).
Antitumor and Antimalarial Activity
The synthesis of gold(I) complexes with benzothiazole-derived ligands has been explored for potential antitumor and antimalarial applications. Preliminary studies assessing these compounds indicate their medicinal value, with modifications in the ligands showing variations in their biological activity. Such research provides a foundation for developing new therapeutic agents based on benzothiazole derivatives (Coetzee et al., 2011).
Synthesis of Heterocyclic Compounds
Benzothiazole and its derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These synthetic methodologies enable the production of complex structures with potential pharmaceutical applications, highlighting the versatility of benzothiazole derivatives in organic synthesis. The development of novel compounds through these methods could lead to new therapeutic agents with varied biological activities (Denisenko et al., 2011).
Luminescent Materials
Research into benzothiazole derivatives has also extended into the development of luminescent materials. Certain derivatives exhibit bright luminescence in different colors, making them suitable for applications in white light emission technologies. By doping these compounds into polymer matrices, white-light emitting devices with desired chromaticity coordinates can be fabricated, demonstrating the potential of benzothiazole derivatives in optoelectronic applications (Lu et al., 2017).
Antimicrobial and Anticancer Agents
The antimicrobial and anticancer activities of benzothiazole derivatives have been extensively investigated. Some derivatives have shown significant activity against various cancer cell lines and pathogenic microbes. The structural features of these compounds play a crucial role in their biological activities, providing insights into the design of new therapeutic agents with enhanced efficacy (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-6-7-10-11(8-9)18-13(16(10)5)15-12(17)14(2,3)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQBLUYLYFAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
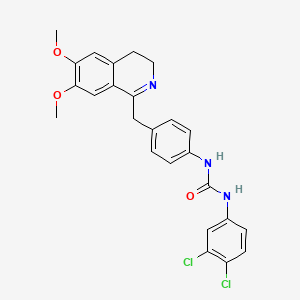
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)
![5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2934404.png)
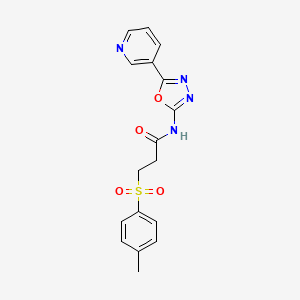
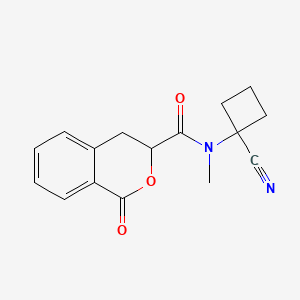
![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)
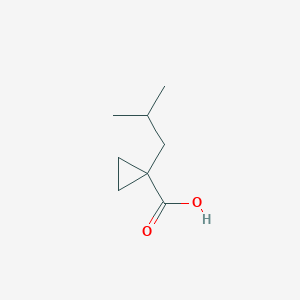
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
